molecular formula C18H16ClFN2O3 B2568911 N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide CAS No. 1396746-94-3

N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide

Cat. No.: B2568911
CAS No.: 1396746-94-3
M. Wt: 362.79
InChI Key: BOFXJTFKMPOFBT-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a complex organic compound characterized by the presence of a chloro-fluorophenyl group and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the 3-chloro-4-fluoroaniline, which is then reacted with an appropriate aldehyde to form an imine intermediate. This intermediate is subsequently reduced to form the corresponding amine. The final step involves the reaction of this amine with an indene derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is unique due to its specific structural features, such as the combination of a chloro-fluorophenyl group and an indene moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3/c19-14-9-12(5-6-15(14)20)22-17(24)16(23)21-10-18(25)8-7-11-3-1-2-4-13(11)18/h1-6,9,25H,7-8,10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFXJTFKMPOFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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